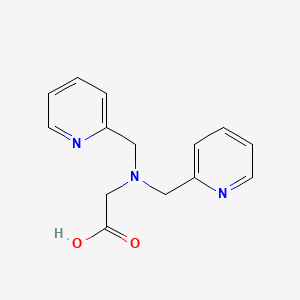

Glycine, N,N-bis(2-pyridinylmethyl)-

Description

Contextualization within Modern Inorganic and Bioinorganic Chemistry

In the expansive fields of inorganic and bioinorganic chemistry, the study of metal complexes is paramount to understanding a vast array of chemical and biological processes. Ligands, which are molecules or ions that bind to a central metal atom, are crucial in dictating the properties and reactivity of these complexes. Glycine (B1666218), N,N-bis(2-pyridinylmethyl)- has emerged as a particularly valuable ligand due to its ability to form stable complexes with a variety of transition metals, including iron and copper.

The structure of this ligand, featuring a central glycine unit flanked by two pyridylmethyl groups, allows it to mimic the coordination environment of metal ions in certain biological systems. This has positioned it as a key player in the development of biomimetic chemistry, where synthetic complexes are designed to replicate the function of natural metalloenzymes. By studying these model systems, researchers can gain fundamental insights into complex biological mechanisms, such as oxygen activation and transfer, which are often mediated by metal centers in proteins.

Overview of the Ligand System: Glycine, N,N-bis(2-pyridinylmethyl)- (bpgH) and its Foundational Significance

Commonly abbreviated as bpgH, Glycine, N,N-bis(2-pyridinylmethyl)- is classified as a tetradentate ligand, meaning it can bind to a metal ion through four donor atoms. These donor sites are the nitrogen atom of the glycine's amino group, the oxygen atom of the carboxylate group, and the nitrogen atoms of the two pyridine (B92270) rings. This multidentate nature imparts a high degree of stability to the resulting metal complexes, a phenomenon known as the chelate effect.

The foundational significance of the bpgH ligand system lies in its tunable electronic and steric properties. The pyridine rings can be chemically modified to alter the electron density at the metal center, thereby influencing the complex's redox potential and reactivity. This adaptability makes bpgH a versatile building block for constructing metal complexes with tailored properties for specific applications, ranging from catalysis to materials science. The glycine backbone provides a flexible yet robust framework that can accommodate the geometric preferences of different metal ions.

Table 1: Physicochemical Properties of Glycine, N,N-bis(2-pyridinylmethyl)-

| Property | Value |

|---|---|

| Chemical Formula | C₁₄H₁₅N₃O₂ |

| Molecular Weight | 257.29 g/mol |

| CAS Number | 113749-54-5 |

| Appearance | Solid |

| Solubility | Soluble in various organic solvents |

General Academic Research Perspectives and Scope of Inquiry

The academic interest in Glycine, N,N-bis(2-pyridinylmethyl)- and its metal complexes is broad and multifaceted. A primary area of investigation is its application in biomimetic chemistry, particularly in modeling the active sites of non-heme iron enzymes. These enzymes play critical roles in a variety of biological processes, and understanding their mechanisms is a key goal of bioinorganic chemistry. Complexes of bpgH with iron have been instrumental in elucidating the structural and spectroscopic features that govern the reactivity of these enzymes.

Another significant research avenue is the exploration of the catalytic activity of bpgH-metal complexes. For instance, copper complexes incorporating this ligand have shown promise as catalysts for various oxidation reactions. Researchers are actively investigating the relationship between the structure of these complexes and their catalytic efficiency, with the aim of developing more effective and selective catalysts for industrial and pharmaceutical applications. The scope of inquiry also extends to the synthesis of novel coordination polymers and materials with interesting magnetic or optical properties, underscoring the versatility and enduring importance of this ligand in contemporary chemical research.

Table 2: Representative Spectroscopic Data for a Copper(II) Complex with a bpgH-type Ligand

| Spectroscopic Technique | Characteristic Features |

|---|---|

| UV-Vis Spectroscopy | Absorption bands in the visible region, often attributed to d-d transitions and ligand-to-metal charge transfer (LMCT). mdpi.comsemanticscholar.org |

| Electron Paramagnetic Resonance (EPR) | Signals consistent with a d⁹ copper(II) center, providing information about the coordination environment. nih.gov |

| Infrared (IR) Spectroscopy | Characteristic vibrational bands for the carboxylate and pyridine groups, which shift upon coordination to the metal center. |

Table 3: Overview of Research Applications for Glycine, N,N-bis(2-pyridinylmethyl)- (bpgH) Metal Complexes

| Research Area | Metal Ion | Application/Significance |

|---|---|---|

| Bioinorganic Chemistry | Iron (Fe) | Modeling the active sites of non-heme iron enzymes to study oxygen activation mechanisms. |

| Catalysis | Copper (Cu) | Catalyzing oxidation reactions, such as the oxidation of alcohols and catechols. rsc.orgresearchgate.net |

| Coordination Chemistry | Various | Synthesis of novel complexes with interesting structural and electronic properties. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[bis(pyridin-2-ylmethyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c18-14(19)11-17(9-12-5-1-3-7-15-12)10-13-6-2-4-8-16-13/h1-8H,9-11H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYQOYMXAKOKXFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN(CC2=CC=CC=N2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70572325 | |

| Record name | N,N-Bis[(pyridin-2-yl)methyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70572325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113749-54-5 | |

| Record name | N,N-Bis[(pyridin-2-yl)methyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70572325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications of Glycine, N,n Bis 2 Pyridinylmethyl

Established Synthetic Routes for Glycine (B1666218), N,N-bis(2-pyridinylmethyl)-

The primary synthetic approach to Glycine, N,N-bis(2-pyridinylmethyl)- involves the N-alkylation of a glycine precursor with pyridinylmethyl halides. This method builds the core structure of the ligand by forming two new carbon-nitrogen bonds.

Starting Materials and Precursors (e.g., glycine)

The synthesis of N,N-bis(2-picolyl)amine derivatives is typically achieved through the double alkylation of a primary amine. nih.gov For Glycine, N,N-bis(2-pyridinylmethyl)-, the key starting materials are:

Glycine: As the simplest amino acid, glycine provides the central nitrogen atom and the carboxymethyl backbone (-CH(H)-COOH) of the final ligand. Glycine esters, such as glycine ethyl ester, are often used to protect the carboxylic acid functionality during the alkylation reaction, preventing unwanted side reactions.

2-(Halomethyl)pyridine: This reagent provides the two pyridinylmethyl (or picolyl) arms of the ligand. Commonly used variants include 2-(bromomethyl)pyridine (B1332372) or 2-(chloromethyl)pyridine, often in the form of their hydrohalide salts (e.g., 2-(bromomethyl)pyridine hydrobromide). nih.gov The halide serves as a good leaving group for the nucleophilic substitution reaction.

Reaction Conditions and Optimization Strategies

The synthesis is generally performed as a one-pot reaction. The reaction involves the nucleophilic attack of the nitrogen atom of glycine on the electrophilic methylene (B1212753) carbon of 2-(halomethyl)pyridine. Since two pyridinylmethyl groups are added, this is a double alkylation process. nih.gov

Key reaction conditions include the use of a polar aprotic solvent, such as dimethylformamide (DMF), and the presence of a base to deprotonate the amino group of glycine, thereby increasing its nucleophilicity. nih.gov The choice of base is critical to ensure complete deprotonation without causing side reactions. Common bases include potassium carbonate or sodium hydride.

Optimization strategies focus on maximizing the yield of the desired N,N-disubstituted product while minimizing the formation of the N-monosubstituted intermediate and over-alkylation products.

| Parameter | Condition/Strategy | Purpose |

| Stoichiometry | Use of at least two equivalents of the alkylating agent | Ensures complete dialkylation of the glycine nitrogen. |

| Base | A non-nucleophilic base (e.g., K₂CO₃, NaH) | Deprotonates the amine without competing in the alkylation. |

| Solvent | Polar aprotic (e.g., Dimethylformamide - DMF) | Solubilizes reactants and facilitates the Sₙ2 reaction mechanism. nih.gov |

| Temperature | Moderate temperatures (e.g., room temperature to 60°C) | Balances reaction rate with the prevention of side reactions and decomposition. |

| Protection | Use of glycine esters (e.g., ethyl ester) | Prevents the carboxylic acid from interfering with the base-catalyzed reaction. Followed by a final hydrolysis step to yield the carboxylic acid. |

Approaches for Ligand Derivatization and Structural Analogs

Modifying the basic structure of Glycine, N,N-bis(2-pyridinylmethyl)- is a common strategy to fine-tune the properties of its metal complexes for specific applications. These modifications can be made to the pyridine (B92270) rings or the amino acid backbone.

Introduction of Substituents for Electronic and Steric Tuning

Introducing functional groups onto the pyridine rings is a powerful method for altering the ligand's coordination properties. The electronic and steric nature of the substituents can influence the stability, reactivity, and spectroscopic properties of the resulting metal complexes. For example, the synthesis of N,N-bis(2-picolyl)amine ligands with 6-methyl and 6-amino derivatives has been described. nih.gov

| Substituent (at 6-position) | Effect on Ligand | Rationale |

| Hydrogen (Parent) | Baseline reference | Unmodified electronic and steric profile. nih.gov |

| Methyl (-CH₃) | Electronic: Weakly electron-donatingSteric: Increased bulk near the metal center | Steric hindrance can influence coordination geometry and prevent the binding of additional ligands. nih.gov |

| Amino (-NH₂) | Electronic: Strongly electron-donating | Increases the electron density on the pyridine nitrogen, strengthening the metal-ligand bond. nih.gov |

These substitutions demonstrate how the reactivity and catalytic activity of the corresponding zinc complexes can be systematically tuned. nih.gov

Modifications of the Amino Acid Backbone

Altering the glycine backbone offers another avenue for creating structural analogs with distinct properties. This can range from simple substitutions to fundamental changes in the backbone structure.

Replacement of the Carboxymethyl Group: The entire carboxymethyl (-CH₂COOH) moiety of glycine can be replaced. For instance, using aniline (B41778) instead of glycine as the starting amine precursor leads to the synthesis of N,N-bis(2-pyridinylmethyl)aniline, a related tridentate N₃ ligand. nih.govresearchgate.net

Backbone N-amination: Introducing an additional nitrogen atom into the backbone to create an N-aminoglycine residue is a strategy used to stabilize specific secondary structures in peptides. researchgate.net This modification alters the geometry and hydrogen bonding capabilities of the ligand backbone.

Aza-glycine Insertion: An even more fundamental change involves replacing the α-carbon of the glycine residue with a nitrogen atom, forming an aza-glycine moiety. nih.gov This modification significantly impacts the conformational flexibility and electronic properties of the peptide backbone, which can be used to alter the properties of a CPP. nih.gov

Synthesis of Related Polydentate Pyridylmethyl-Amine Ligands

The core synthetic principles used for Glycine, N,N-bis(2-pyridinylmethyl)- can be extended to create more complex polydentate ligands. These ligands are often designed to coordinate to one or more metal centers.

Tridentate N₃ Ligands: N,N-bis(2-pyridinylmethyl)aniline is an example of a related tridentate ligand where the donor set is composed of three nitrogen atoms (two pyridinic, one aniline). nih.govresearchgate.net

Pentadentate N₅ Ligands: More elaborate structures can be synthesized by coupling different pyridine-containing moieties. For example, a pentadentate nitrogen ligand has been created by combining 2,6-bis(imino)pyridine and (imino)pyridine structures. researchgate.net Such ligands can form mononuclear or homodinuclear complexes, where multiple metal centers are held in close proximity. researchgate.net The synthesis of these complex ligands allows for the creation of sophisticated catalysts for processes like ethylene (B1197577) oligomerization. researchgate.net

Purification and Isolation Techniques for the Ligand and its Precursors

The successful synthesis of Glycine, N,N-bis(2-pyridinylmethyl)- is contingent not only on the reaction methodologies but also on the rigorous purification and isolation of the final product and its key precursors. The presence of multiple nitrogen atoms and a carboxylic acid moiety in the target ligand necessitates specific purification strategies to remove unreacted starting materials, byproducts, and other impurities. This section details the established and inferred techniques for the isolation and purification of the ligand and its precursors, ensuring high purity for subsequent applications.

Purification of Precursors

A crucial precursor in the synthesis of Glycine, N,N-bis(2-pyridinylmethyl)- is N,N-bis(2-pyridinylmethyl)amine. The purity of this intermediate is paramount as any impurities could be carried over to the final product.

N,N-bis(2-pyridinylmethyl)amine:

This precursor is often synthesized via a two-step reaction involving the formation of an imine from 2-aminomethylpyridine and pyridine-2-carbaldehyde, followed by its reduction. polimi.it The crude product is typically obtained as an oil. One reported method for its purification involves solidifying the crude orange oil by storing it in a freezer overnight. researchgate.net This suggests that crystallization from the neat compound at low temperatures can be an effective initial purification step.

Further purification can be achieved through standard techniques such as column chromatography or distillation under reduced pressure, although specific conditions are not extensively detailed in the available literature. Given its oily nature at room temperature, chromatographic purification is a common and effective strategy.

| Technique | Description | Typical Yield | Purity | Reference |

| Low-Temperature Solidification | The crude oil is cooled to induce crystallization. | 73% (for the synthesis) | Not Specified | researchgate.net |

Glycine Esters:

In syntheses involving the alkylation of a glycine ester, the purity of the ester is critical. Glycine ethyl ester, for example, can be purified through various methods. One common approach involves its preparation as a hydrochloride salt, which can be recrystallized. A documented procedure involves refluxing glycine in ethanol (B145695) with a catalytic amount of hydrochloric acid. semanticscholar.org The resulting crude product is then purified by column chromatography. semanticscholar.org

| Precursor | Purification Method | Eluting Solvent | Yield | Purity | Reference |

| Glycine Ethyl Ester Derivatives | Column Chromatography & Recrystallization | Ethanol:Chloroform (9:1) | 49.6% - 94.7% | Not Specified | semanticscholar.org |

Purification of Glycine, N,N-bis(2-pyridinylmethyl)-

The final ligand, being an amino acid derivative containing both acidic (carboxylic acid) and basic (pyridyl and tertiary amine) centers, allows for a range of purification techniques. The choice of method depends on the nature of the impurities present in the crude product.

Crystallization:

Recrystallization is a fundamental technique for the purification of solid organic compounds. For Glycine, N,N-bis(2-pyridinylmethyl)-, the selection of an appropriate solvent system is crucial. Given its polar nature, polar solvents or solvent mixtures are likely to be effective. The process would involve dissolving the crude product in a minimum amount of a hot solvent in which it is soluble, followed by slow cooling to allow for the formation of high-purity crystals. The zwitterionic nature of the compound at its isoelectric point may influence its solubility in various solvents.

Ion-Exchange Chromatography:

Due to the presence of both a carboxylic acid group and basic nitrogen atoms, ion-exchange chromatography is a highly effective purification method. google.com

Cation-Exchange Chromatography: At a pH below the pKa of the pyridyl groups and the tertiary amine, the ligand will be positively charged and can bind to a cation-exchange resin. Impurities that are neutral or anionic will pass through the column. The bound ligand can then be eluted by increasing the pH or the salt concentration of the eluent.

Anion-Exchange Chromatography: At a pH above the pKa of the carboxylic acid, the ligand will be negatively charged and can bind to an anion-exchange resin. google.com Neutral or cationic impurities will be washed away. The pure ligand can then be eluted by decreasing the pH or increasing the salt concentration.

Column Chromatography:

Adsorption chromatography using silica (B1680970) gel or alumina (B75360) can also be employed. The choice of eluent is critical and would likely involve a polar solvent system. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, would be effective in separating the desired product from less polar impurities and starting materials.

High-Performance Liquid Chromatography (HPLC):

For achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) can be utilized. Reversed-phase HPLC, with a C18 column, is a common choice for polar organic molecules. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier such as trifluoroacetic acid (TFA) to improve peak shape.

| Technique | Stationary Phase | Typical Mobile Phase | Principle |

| Cation-Exchange Chromatography | Sulfonated Polystyrene Resin (e.g., Dowex 50) | Acidic Buffer (e.g., Acetate or Formate) | Separation based on positive charge |

| Anion-Exchange Chromatography | Quaternary Ammonium Functionalized Resin | Basic Buffer (e.g., Bicarbonate or Tris) | Separation based on negative charge |

| Column Chromatography | Silica Gel | Dichloromethane/Methanol or Ethyl Acetate/Hexane gradient | Separation based on polarity |

| Reversed-Phase HPLC | C18 Silica | Water/Acetonitrile with 0.1% TFA | Separation based on hydrophobicity |

The final purity of Glycine, N,N-bis(2-pyridinylmethyl)- can be assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and analytical HPLC.

Coordination Chemistry and Metal Complexation of Glycine, N,n Bis 2 Pyridinylmethyl

Fundamental Coordination Characteristics of Glycine (B1666218), N,N-bis(2-pyridinylmethyl)-

Tetradentate Ligand Properties and Donor Atom Set (N,N,N,O)

Glycine, N,N-bis(2-pyridinylmethyl)- (bpg) functions as a tetradentate ligand, meaning it can bind to a central metal ion through four of its atoms. The donor atom set of bpg consists of three nitrogen atoms and one oxygen atom, denoted as (N,N,N,O). These donor atoms are comprised of the tertiary amine nitrogen, the nitrogen atoms from the two pyridinylmethyl arms, and an oxygen atom from the carboxylate group of the glycine backbone. This specific arrangement of donor atoms allows for the formation of multiple chelate rings upon coordination with a metal ion, a characteristic that contributes to the stability of the resulting metal complexes. The deprotonated form of the ligand, N,N-bis(2-pyridinylmethyl)glycinate, is what typically participates in the coordination to the metal center.

Chelation Modes and Stereochemical Consequences of Chelate Ring Formation

The tetradentate nature of the Glycine, N,N-bis(2-pyridinylmethyl)- ligand allows for the formation of three separate chelate rings when it coordinates to a metal center. These rings are typically five-membered, which is a thermodynamically favorable conformation in chelation chemistry. The geometry of the resulting metal complex is significantly influenced by the way these rings arrange themselves around the central metal ion.

In octahedral complexes, where the metal ion has a coordination number of six, the bpg ligand can adopt different coordination geometries, leading to stereoisomerism. The arrangement of the three nitrogen donors and one oxygen donor can lead to distinct isomers. For a tetradentate ligand like bpg in an octahedral complex of the type [M(bpg)X₂], where X is a monodentate ligand, the donor atoms of bpg can occupy four coordination sites in either a cis or trans fashion relative to each other.

Furthermore, the arrangement of the two pyridinylmethyl arms and the glycinate backbone can lead to more complex forms of isomerism. For instance, the three nitrogen atoms can be arranged in a facial (fac) or meridional (mer) manner on one face of the octahedron. In the fac isomer, the three nitrogen atoms occupy the vertices of one triangular face of the octahedron. In the mer isomer, the three nitrogen atoms lie in a plane that also contains the central metal ion. The specific isomer that is formed can be influenced by factors such as the nature of the metal ion, the other ligands present in the coordination sphere, and the reaction conditions. These different chelation modes result in complexes with distinct geometries and, consequently, different physical and chemical properties.

Synthesis and Structural Elucidation of Metal Complexes

Iron(III) Complexes

The reaction of Glycine, N,N-bis(2-pyridinylmethyl)- with iron(III) chloride can lead to the formation of dichloridoiron(III) complexes. In a specific synthesis, the protonated form of the ligand, N,N-Bis(2-pyridylmethyl)glycine (bpgH), is dissolved in a hot mixture of acetonitrile (B52724) and water. The addition of iron(III) nitrate nonahydrate, along with other reagents, results in the formation of yellow crystals of the complex upon standing.

The resulting iron(III) complex has the formulation [Fe(bpg)Cl₂]. In this complex, the iron(III) center is coordinated to the tetradentate bpg ligand and two chloride ions, resulting in a six-coordinate, approximately octahedral geometry. The bpg ligand wraps around the iron center, with its three nitrogen atoms and one oxygen atom occupying four of the coordination sites. The remaining two cis positions are occupied by the chloride ligands.

An interesting phenomenon observed in the crystallization of the dichloridoiron(III) complex of bpg is the formation of a mixed-metal crystal containing both iron(III) and zinc(II). nih.gov The title compound, formulated as [Fe(bpg)Cl₂]·[ZnCl₂(bpgH)], contains both an iron(III) complex and a zinc(II) complex within the same crystal lattice. nih.gov

Crystallographic analysis of this mixed-metal system reveals a significant disorder in the metal atom positions. The iron(III) and zinc(II) atoms are present in a 50:50 ratio and occupy the same crystallographic site. nih.gov This disorder is supported by the diffraction data; refining the structure with only iron results in a smaller displacement ellipsoid, while refining with only zinc leads to a larger one. The disordered model provides the best fit to the experimental data. nih.gov

This 1:1 disorder between Fe(III) and Zn(II) is also consistent with the charge balance requirements of the crystal structure. In the [ZnCl₂(bpgH)] component, the ligand is protonated, while in the [Fe(bpg)Cl₂] component, the ligand is deprotonated. The non-coordinated oxygen atoms of the carboxyl groups from neighboring bpg molecules are linked via O—H···O hydrogen bonds across crystallographic inversion centers. These hydrogen bonds involve only one hydrogen atom for every two complexes, which is consistent with the 1:1 ratio of the protonated and deprotonated ligands, and thus the 1:1 disorder of the zinc and iron atoms. nih.gov

The formation of this mixed-metal complex was unexpected, particularly given the aqueous conditions of its preparation. Typically, in the absence of zinc(II) ions under similar aerobic and aqueous conditions, the reaction of bpgH and FeCl₃ leads to the formation of oligomeric (hydr)oxo-bridged iron(III) complexes. nih.gov

Below is a data table summarizing the crystallographic information for the mixed-metal Fe(III)/Zn(II) complex.

| Parameter | Value |

| Formula | [Fe(C₁₄H₁₄N₃O₂)Cl₂]·[ZnCl₂(C₁₄H₁₅N₃O₂)] |

| Molecular Weight | 776.59 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.8710 (3) |

| b (Å) | 13.1898 (5) |

| c (Å) | 13.3983 (4) |

| β (°) | 91.737 (2) |

| Volume (ų) | 1566.97 (9) |

| Z | 2 |

| Temperature (K) | 180 |

Data sourced from Nielsen et al. (2009). nih.gov

Characterization of Oligomeric (Hydr)oxo-bridged Iron(III) Species

The characterization of oligomeric (hydr)oxo-bridged iron(III) species formed with Glycine, N,N-bis(2-pyridinylmethyl)- involves a combination of spectroscopic and analytical techniques to elucidate their molecular structure, magnetic properties, and redox behavior. While crystal structures provide definitive solid-state information, a range of in-solution methods are crucial for understanding their integrity and properties under various conditions.

A primary tool for identifying the (μ-oxo)diiron(III) core is UV-Visible spectroscopy. These complexes typically exhibit a characteristic absorption band in the visible region, which is assigned to a ligand-to-metal charge transfer (LMCT) transition. For instance, novel binuclear oxo-bridged iron(III) complexes with related aminopyridine ligands have been characterized by this method. rsc.org

X-ray crystallography is indispensable for the definitive structural analysis of these species. This technique reveals the coordination geometry around each iron(III) center, the Fe-O-Fe bridge angle, and the Fe···Fe separation. In a representative (μ-oxo)diiron(III) complex, the structure was described as a distorted square pyramidal arrangement around each iron center, coordinated by the oxo group and donor atoms from the organic ligand. rsc.org

Magnetic susceptibility measurements as a function of temperature are critical for probing the magnetic coupling between the iron(III) centers. Oligomeric (hydr)oxo-bridged iron(III) species are known to exhibit strong antiferromagnetic coupling through the oxo bridge. rsc.org This interaction between the high-spin iron(III) centers (S=5/2) leads to a diamagnetic or significantly reduced paramagnetic moment at low temperatures.

Infrared (IR) spectroscopy provides evidence for the Fe-O-Fe linkage. The asymmetric stretching vibration (ν_as(Fe-O-Fe)) typically appears in the 750-880 cm⁻¹ range and is a diagnostic marker for the presence of a single oxo bridge.

Electrochemical methods, such as cyclic voltammetry, are employed to study the redox properties of the complexes. These measurements can reveal metal-centered redox processes (FeIII/FeII) as well as ligand-based redox events, such as the formation of phenoxyl radicals in complexes with phenol-containing ligands. rsc.org

Finally, mass spectrometry, particularly electrospray ionization mass spectrometry (ESI-MS), is used to confirm the mass of the complex ion in solution, providing evidence for the retention of the oligomeric structure.

| Technique | Observation | Interpretation |

| UV-Visible Spectroscopy | Absorption band in the visible region | Ligand-to-Metal Charge Transfer (LMCT) characteristic of the (μ-oxo)diiron(III) core. rsc.org |

| X-ray Crystallography | Fe-O-Fe angle, Fe···Fe distance, coordination geometry | Definitive structural elucidation of the bridged species. rsc.org |

| Magnetic Susceptibility | Temperature-dependent magnetic moment | Probes antiferromagnetic coupling between iron(III) centers. rsc.org |

| Infrared Spectroscopy | Diagnostic ν_as(Fe-O-Fe) band (750-880 cm⁻¹) | Confirms the presence of the oxo bridge. |

| Cyclic Voltammetry | Redox potentials | Characterizes metal- and ligand-centered electron transfer processes. rsc.org |

Electronic Structure and Spectro-Structural Correlations

The electronic structure of (hydr)oxo-bridged iron(III) complexes with Glycine, N,N-bis(2-pyridinylmethyl)- is fundamentally governed by the high-spin d⁵ configuration of the Fe(III) ions and the nature of the magnetic coupling across the (hydr)oxo bridge. The iron(III) centers are typically high-spin (S=5/2), a configuration stabilized by the relatively weak field nature of the N- and O-donor ligands. nih.gov

Spectro-structural correlations are key to understanding these systems. The energy of the oxo-to-Fe(III) charge-transfer bands observed in the UV-Vis spectrum is highly sensitive to the Fe-O-Fe bond angle and the Fe-O bond lengths. A more linear Fe-O-Fe bridge generally leads to a lower energy charge-transfer transition.

The magnitude of the antiferromagnetic coupling constant, J, is another critical parameter that correlates with the structure of the oxo-bridge. This value, determined from fitting experimental magnetic susceptibility data to the spin Hamiltonian H = -2JS₁·S₂ , is strongly dependent on the Fe-O-Fe angle. The coupling becomes more strongly antiferromagnetic as the angle approaches linearity (180°). The Fe···Fe distance and the nature of other bridging ligands, if present, also modulate the strength of this magnetic interaction.

The electronic properties can also be probed by Mössbauer spectroscopy, which provides information on the oxidation state, spin state, and symmetry of the iron environment. For a high-spin iron(III) complex, the isomer shift (δ) is typically in the range of 0.4-0.5 mm/s. The quadrupole splitting (ΔE_Q) gives insight into the distortion of the coordination geometry from cubic symmetry. In dinuclear complexes, the two iron sites are generally indistinguishable by Mössbauer spectroscopy at room temperature.

Electron Paramagnetic Resonance (EPR) spectroscopy is also utilized, although the strongly coupled dinuclear iron(III) systems are often EPR-silent in their ground state. However, EPR can be used to study integer-spin excited states or to characterize monomeric iron(III) impurities or related species. For instance, the study of μ₂-oxo-bridged iron(III) porphyrin-spacer-nitroxide dimers has been successfully accomplished using EPR techniques to probe their structure and dynamics in solution. nih.gov

| Spectroscopic Parameter | Structural Feature Correlated |

| UV-Vis λ_max (LMCT) | Fe-O-Fe bond angle and Fe-O bond length. |

| Magnetic Coupling Constant (J) | Primarily the Fe-O-Fe bond angle; also Fe···Fe distance. |

| Mössbauer Isomer Shift (δ) | Oxidation and spin state of iron (confirms Fe(III) high-spin). |

| Mössbauer Quadrupole Splitting (ΔE_Q) | Asymmetry of the electronic environment around the iron nucleus. |

Copper(II) Complexes

Preparation and Structural Characterization

The synthesis of copper(II) complexes with Glycine, N,N-bis(2-pyridinylmethyl)- is typically achieved by reacting a copper(II) salt, such as copper(II) chloride or copper(II) sulfate, with the ligand in a suitable solvent like methanol or ethanol (B145695). researchgate.netscispace.com The reaction is often performed under reflux, and the resulting complex can be isolated as a crystalline solid upon cooling or solvent evaporation. scispace.comnih.gov The stoichiometry of the reactants can influence the final product, leading to either mononuclear or polynuclear species.

In complexes with ligands analogous to Glycine, N,N-bis(2-pyridinylmethyl)-, such as 2-[(2-pyridinylmethyl)amino]acetic acid, the ligand typically acts as a tridentate N,N,O-donor, coordinating through the two pyridine (B92270) nitrogen atoms and one of the carboxylate oxygen atoms. researchgate.net The remaining coordination sites on the copper(II) ion can be occupied by solvent molecules or anions from the starting salt, such as chloride. researchgate.net

Spectroscopic methods are essential for characterization.

Infrared (IR) Spectroscopy: The coordination of the carboxylate group is confirmed by the shift in the asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching frequencies compared to the free ligand. The position of the C=N stretching vibration of the pyridine rings also shifts upon coordination to the metal center.

UV-Visible Spectroscopy: The d-d transitions of the copper(II) center typically appear as a broad band in the visible region (around 600-800 nm), the position and intensity of which are indicative of the coordination geometry.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For monomeric Cu(II) complexes, EPR spectroscopy provides information about the g-values and hyperfine coupling constants, which are sensitive to the nature of the donor atoms and the stereochemistry of the complex.

| Complex Type | Coordination Geometry | Key Structural Features |

| Mononuclear | Distorted Square Pyramidal | Cu(II) coordinated by the tridentate ligand and two ancillary ligands (e.g., Cl⁻). mdpi.com |

| Mononuclear | Elongated Octahedral | Cu(II) coordinated by two tridentate ligands or one ligand and other solvent/anions. mdpi.com |

Formation of Polynuclear Complexes and Coordination Polymers

The ligand Glycine, N,N-bis(2-pyridinylmethyl)- possesses functional groups that enable it to bridge multiple metal centers, leading to the formation of polynuclear complexes and coordination polymers. The carboxylate group can act as a bridging ligand, and the pyridine nitrogen atoms can also coordinate to adjacent metal units under appropriate conditions.

The formation of these extended structures is often influenced by the choice of the counter-anion and the reaction solvent. For example, the reaction of copper(II) chloride with the related ligand 2-[(2-pyridinylmethyl)amino]acetic acid hydrochloride in methanol yields a 1D coordination polymer. researchgate.net In this structure, the copper(II) atoms are bridged by chloride ligands, forming a polymeric chain. researchgate.net

Similarly, N-substituted bis(2-pyridylmethyl)amine derivatives have been shown to form 1-D polymeric chains with copper(II), where bridging can occur through anions or parts of the ligand itself. researchgate.net The resulting polymeric structures can exhibit interesting magnetic properties, such as ferromagnetic or antiferromagnetic coupling between the copper(II) centers, depending on the nature and geometry of the bridging units. researchgate.net

The characterization of these polymeric materials involves techniques similar to those used for mononuclear complexes, with powder X-ray diffraction (PXRD) being particularly important for confirming the phase purity of the bulk material. Thermal analysis methods, such as thermogravimetric analysis (TGA), are also used to study the stability of the coordination polymers and to identify the loss of coordinated solvent molecules.

Manganese(II) Complexes

The synthesis of manganese(II) complexes with Glycine, N,N-bis(2-pyridinylmethyl)- typically involves the reaction of a manganese(II) salt, such as MnCl₂, with the ligand in an aqueous or alcoholic solution. scielo.br The ligand is expected to act as a multidentate chelate, coordinating to the Mn(II) center through the tertiary amine nitrogen, the two pyridine nitrogens, and the carboxylate oxygen.

In related Mn(II)-glycine systems, coordination has been shown to involve both the amine nitrogen and an oxygen atom from the carboxylate group. scielo.br Given the d⁵ electronic configuration of Mn(II), these complexes are typically high-spin and exhibit a pale pink or colorless appearance. The coordination geometry is often octahedral, with the remaining coordination sites occupied by solvent molecules or counter-ions. For example, a related manganese(II) complex featuring a Schiff base and a glycine co-ligand was found to have a distorted octahedral geometry. ekb.eg

Characterization of these complexes includes:

Elemental Analysis: To confirm the empirical formula of the synthesized compound.

IR Spectroscopy: To verify the coordination of the ligand's functional groups to the metal center, identified by shifts in the ν(COO⁻) and pyridine ring vibrations.

UV-Visible Spectroscopy: The d-d transitions for high-spin Mn(II) are spin-forbidden and thus very weak, making them difficult to observe.

EPR Spectroscopy: X-band EPR spectra of Mn(II) complexes at room temperature and low temperature are characteristic for high-spin d⁵ systems and can provide information about the symmetry of the metal ion's environment.

Magnetic Susceptibility: Measurements confirm the high-spin (S=5/2) state of the Mn(II) center, with magnetic moments close to the spin-only value of 5.92 B.M.

| Property | Typical Finding for Mn(II) Complexes |

| Coordination Number | 6 |

| Geometry | Octahedral or Distorted Octahedral ekb.eg |

| Electronic Configuration | High-spin d⁵ |

| Magnetic Moment | ~5.9 μ_B |

Nickel(II) Complexes

Nickel(II) complexes with amino acid-substituted bis(2-picolyl)amine ligands, which are structurally very similar to Glycine, N,N-bis(2-pyridinylmethyl)-, have been synthesized and characterized. rsc.org These syntheses typically involve the reaction of a Ni(II) salt, such as Ni(NO₃)₂ or NiCl₂, with the ligand in a solvent like methanol. rsc.orgnih.gov

The d⁸ Ni(II) ion commonly forms six-coordinate, octahedral complexes, which are typically green or blue. The ligand is expected to coordinate in a tridentate or tetradentate fashion. In complexes with related amino acid-substituted bis(2-picolyl)amine ligands, both 1:1 (ML) and 1:2 (ML₂) metal-to-ligand stoichiometries have been observed. rsc.org In the ML₂ complexes, the ligands adopt a meridional (mer) or facial (fac) arrangement around the octahedral Ni(II) center. rsc.org

Key characterization techniques for Ni(II) complexes include:

X-ray Crystallography: Provides definitive structural information, confirming the coordination geometry and the binding mode of the ligand.

UV-Visible Spectroscopy: Octahedral Ni(II) complexes typically show two or three spin-allowed d-d transitions in the visible and near-infrared regions. The energies of these bands are used to calculate the ligand field splitting parameter (10Dq).

Magnetic Susceptibility: Octahedral Ni(II) complexes are paramagnetic with two unpaired electrons, and their effective magnetic moments are typically in the range of 2.9–3.4 B.M., slightly above the spin-only value of 2.83 B.M. due to orbital contribution.

¹H NMR Spectroscopy: While the complexes are paramagnetic, NMR can still provide structural information, though the signals will be significantly shifted and broadened.

| Stoichiometry | Possible Isomers | Typical Geometry |

| ML | - | Octahedral (with solvent/anions) |

| ML₂ | mer, trans-fac, cis-fac rsc.org | Octahedral |

Structural Diversity and Crystallographic Studies of Ni(II) N-(2-Pyridylmethyl)-L-Alanine) Complexes

While the specific crystallographic studies for Ni(II) complexes of N-(2-Pyridylmethyl)-L-Alanine are not extensively detailed in the reviewed literature, the broader family of Ni(II) complexes with N-modified amino acid ligands, including derivatives of Glycine, N,N-bis(2-pyridinylmethyl)-, exhibits significant structural diversity. These complexes have been characterized using various techniques, including X-ray crystallography, which reveals key details about their coordination geometries.

Generally, Ni(II), with its d⁸ electron configuration, forms six-coordinate pseudo-octahedral complexes with tripodal ligands. nih.gov In these structures, the ligand typically coordinates in a facial mode. For tetradentate ligands like Glycine, N,N-bis(2-pyridinylmethyl)-, the remaining coordination sites are occupied by solvent molecules or anions to complete the octahedral geometry. nih.gov Studies on related Ni(II) complexes with N-alkylglycinates show the formation of monomeric compounds with the general formula [Ni(L)₂(H₂O)₂], where the metal center is coordinated to two bidentate N-alkylglycinato ligands and two water molecules. nih.gov The synthesis of Ni(II) complexes often yields stable, colored, microcrystalline products that are soluble in polar organic solvents like DMSO and methanol. researchgate.net Spectroscopic and magnetic susceptibility measurements support the proposed coordination geometries, which are definitively established by single-crystal X-ray analysis. nih.govacademicjournals.org

Zinc(II) Complexes

Zinc(II) is a d¹⁰ metal ion and therefore exhibits no ligand field stabilization effects, leading to coordination geometries determined primarily by ligand size, charge, and steric constraints. With Glycine, N,N-bis(2-pyridinylmethyl)- and its analogues, Zinc(II) forms stable complexes that have been characterized structurally and spectroscopically.

In complexes with N-substituted di(2-picolyl)amine derivatives, X-ray structures reveal that the Zn(II) center can adopt a distorted six-coordinate geometry. researchgate.net For instance, in the complex with N-(1-naphthylmethyl)-di(2-picolyl)amine, the ligand's N₃-donor set coordinates in a meridional fashion, with the remaining sites filled by monodentate and bidentate nitrato ligands. researchgate.net The resulting complexes are often colorless, reflecting the closed-shell nature of the Zn(II) ion. researchgate.net Studies on simpler Zn(II)-glycine complexes show they can crystallize as hydrates, with the general formula [Zn(glycinate)₂], where the geometry around the zinc center is influenced by intermolecular interactions. nih.gov The coordination typically involves the carboxylate oxygen and the amino nitrogen of the glycine moiety. researchgate.netdoaj.org

Table 1: Selected Zinc(II) Complex Structural Information

| Ligand | Coordination Geometry | Key Features |

|---|---|---|

| N-(1-naphthylmethyl)-di(2-picolyl)amine | Distorted Six-coordinate | Meridional coordination of the N₃ donor set. researchgate.net |

| Glycine | Varies (e.g., distorted tetrahedral/octahedral) | Forms bis(aminoacidate) complexes, often as hydrates. nih.gov |

Cadmium(II) Complexes

Cadmium(II), like Zinc(II), is a d¹⁰ ion, and its coordination chemistry is similarly dictated by factors other than crystal field effects. The larger ionic radius of Cd(II) compared to Zn(II) allows for potentially higher coordination numbers and different structural arrangements.

Cobalt(II)/(III) Complexes

Cobalt can exist in multiple oxidation states, with Co(II) and Co(III) being the most common in coordination chemistry. This ability leads to a rich variety of complexes with Glycine, N,N-bis(2-pyridinylmethyl)- and related ligands, often exhibiting interesting magnetic and electronic properties.

Cobalt(II) Complexes: Co(II) is a d⁷ ion and typically forms high-spin complexes with either four-coordinate (tetrahedral) or six-coordinate (octahedral) geometries. researchgate.net With N-alkylglycinates, Co(II) forms monomeric, octahedral complexes of the type [Co(L)₂(H₂O)₂], analogous to the Ni(II) compounds. nih.gov

Cobalt(III) Complexes: Co(III) has a d⁶ electronic configuration and almost exclusively forms low-spin, six-coordinate octahedral complexes. researchgate.net The oxidation of Co(II) to Co(III) can sometimes occur spontaneously in solution. For example, upon standing in air, a solution of [Co(MeGly)₂(H₂O)₂] can oxidize to form a dimeric Co(III) complex, [{Co(MeGly)₂}₂(μ-OH)₂]. nih.gov The synthesis of Co(III)-amino acid complexes can yield different geometrical isomers, such as facial (fac) and meridional (mer) isomers, which can be separated based on their differing solubilities. semanticscholar.org The Co-N bond lengths in Co(III) complexes are typically around 1.9 Å, which is indicative of the change in oxidation state from Co(II). researchgate.net

Exploration of Other Transition Metal Complexes

The versatility of Glycine, N,N-bis(2-pyridinylmethyl)- and related N-modified glycine ligands allows for the formation of complexes with a wide array of other transition metals, including copper and iron.

Copper(II) Complexes: Cu(II) (d⁹) complexes with N-alkylglycinates show structural diversity, forming monomeric species like [Cu(MeGly)₂(H₂O)₂] as well as polymeric structures such as [Cu(μ-EtGly)₂]n. nih.gov The geometry is often a distorted octahedron due to the Jahn-Teller effect.

Iron(II)/(III) Complexes: Iron complexes with N-modified glycine have also been synthesized. researchgate.netdoaj.org Iron can exist in both +2 (d⁶) and +3 (d⁵) oxidation states, leading to complexes with different magnetic properties and coordination geometries, which are often octahedral. mdpi.com

Advanced Characterization Techniques in Coordination Chemistry

X-ray Diffraction (Single Crystal and Powder)

X-ray diffraction (XRD) is the most powerful and definitive technique for determining the three-dimensional structure of crystalline solids, including metal-organic coordination complexes. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions, which are crucial for understanding the properties and reactivity of these compounds.

Single-Crystal X-ray Diffraction: This technique is the gold standard for structural elucidation. When a single crystal of a complex is irradiated with X-rays, it produces a unique diffraction pattern. Analysis of this pattern allows for the determination of the exact arrangement of atoms within the crystal lattice. Numerous studies on complexes of ligands related to Glycine, N,N-bis(2-pyridinylmethyl)- have utilized this method to establish their molecular structures. For example, single-crystal XRD has been used to confirm the distorted octahedral geometry of a Cd(II) complex, the facial coordination in Ni(II) complexes, and the formation of monomeric, dimeric, and polymeric structures in Co(II) and Cu(II) glycinate complexes. nih.govnih.govnih.gov

Powder X-ray Diffraction (PXRD): PXRD is used when suitable single crystals cannot be obtained. This technique provides information about the crystal system, unit cell parameters, and phase purity of a microcrystalline powder sample. spuvvn.eduasianpubs.org While it does not provide the same level of atomic detail as single-crystal XRD, it is invaluable for characterizing bulk materials and confirming that the synthesized powder corresponds to a crystalline phase. PXRD patterns have been used to show that synthesized metal complexes are crystalline in nature and to determine their crystal systems, such as monoclinic or triclinic. spuvvn.edu

Table 2: Representative Crystallographic Data from X-ray Diffraction Studies | Complex Type | Metal Ion | Crystal System | Space Group | Key Structural Finding | | --- | --- | --- | --- | | Schiff Base Complex | Ni(II) | Triclinic | P-1 | Confirmed the coordination environment and geometry. spuvvn.edu | | Pyrazine Ligand Complex | Cd(II) | Monoclinic | C2/c | Revealed a fivefold CdN₃I₂ coordination. nih.gov | | N-alkylglycinate Complex | Co(II) | Monoclinic | P2₁/n | Characterized a monomeric octahedral structure. nih.gov | | Dipyridyl Amine Complex | Cd(II) | Triclinic | P-1 | Identified a one-dimensional coordination polymer structure. researchgate.net |

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy is a fundamental tool for characterizing the coordination of Glycine, N,N-bis(2-pyridinylmethyl)- (BPG) to metal ions. Infrared (IR) spectroscopy, in particular, provides direct evidence of the involvement of the carboxylate group in the metal-ligand bond.

In the free BPG ligand, the asymmetric stretching vibration of the carboxylate group, νas(COO-), and the symmetric stretching vibration, νs(COO-), are key diagnostic bands. Upon complexation with divalent metal ions such as Manganese(II), Iron(II), Cobalt(II), Nickel(II), Copper(II), and Zinc(II), these frequencies undergo significant shifts. The difference between the asymmetric and symmetric stretching frequencies, Δν = νas(COO-) - νs(COO-), is particularly informative about the coordination mode of the carboxylate group.

For the series of [M(BPG)]+ complexes, the Δν values are consistently larger than that observed for the sodium salt of the ligand, suggesting a monodentate coordination of the carboxylate group to the central metal ion. This coordination mode, along with the binding of the tertiary amine and the two pyridyl nitrogen atoms, confirms the pentadentate nature of the BPG ligand in these complexes.

| Compound | νas(COO⁻) (cm⁻¹) | νs(COO⁻) (cm⁻¹) | Δν (cm⁻¹) |

| Na(BPG) | 1589 | 1406 | 183 |

| Mn(BPG)(H₂O) | 1633 | 1409 | 224 |

| Fe(BPG)(H₂O) | 1629 | 1410 | 219 |

| Co(BPG)(H₂O) | 1635 | 1412 | 223 |

| Ni(BPG)(H₂O) | 1638 | 1414 | 224 |

| Cu(BPG) | 1649 | 1410 | 239 |

| Zn(BPG)(H₂O) | 1633 | 1412 | 221 |

Detailed research findings on the Raman spectroscopy of Glycine, N,N-bis(2-pyridinylmethyl)- metal complexes are not extensively available in the current literature.

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy provides valuable information about the d-orbital splitting and the electronic structure of the metal centers in BPG complexes. The spectra, typically recorded in acetonitrile solution, show bands corresponding to d-d transitions and ligand-to-metal charge transfer (LMCT).

The d-d transitions are generally weak and are characteristic of the specific metal ion and its coordination geometry. For instance, the [Ni(BPG)(H₂O)]²⁺ complex exhibits two bands consistent with a distorted octahedral geometry. The [Co(BPG)(H₂O)]²⁺ complex also shows bands typical of a high-spin Co(II) ion in a six-coordinate environment. The spectrum of the [Cu(BPG)]²⁺ complex displays a broad band, which is indicative of a distorted five-coordinate geometry. The Mn(II) and Fe(II) complexes show very weak absorption bands, as expected for high-spin d⁵ and d⁶ configurations where d-d transitions are spin-forbidden.

In the ultraviolet region, more intense bands are observed, which are attributed to π → π* transitions within the pyridine rings of the BPG ligand and charge-transfer transitions.

| Complex | λmax (nm) (ε, M⁻¹cm⁻¹) | Assignment |

| [Mn(BPG)(H₂O)]²⁺ | 412 (sh), 350 (sh) | d-d transitions |

| [Fe(BPG)(H₂O)]²⁺ | ~350 (br) | d-d transitions |

| [Co(BPG)(H₂O)]²⁺ | 500 (10), 465 (sh) | d-d transitions |

| [Ni(BPG)(H₂O)]²⁺ | 940 (7), 580 (5) | d-d transitions |

| [Cu(BPG)]²⁺ | 705 (90) | d-d transitions |

| [Zn(BPG)(H₂O)]²⁺ | - | No d-d transitions |

| All Complexes | ~260 | π → π* (pyridyl groups) |

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements are used to determine the effective magnetic moments (μeff) of the BPG complexes, which reveals the number of unpaired electrons and the spin state of the central metal ion. These measurements are typically conducted on solid samples at room temperature.

The results for the complexes of Mn(II), Fe(II), Co(II), and Ni(II) with the BPG ligand indicate high-spin configurations, which is consistent with the presence of a relatively weak ligand field. The experimental magnetic moments align well with the theoretical spin-only values for high-spin metal ions with five, four, three, and two unpaired electrons, respectively. The Cu(II) complex exhibits a magnetic moment corresponding to one unpaired electron, as expected. The Zn(II) complex, with a d¹⁰ electronic configuration, is diamagnetic.

| Complex | μeff (B.M.) at 298 K | Theoretical Spin-only Value (B.M.) | No. of Unpaired Electrons |

| Mn(BPG)(H₂O) | 5.9 | 5.92 | 5 |

| Fe(BPG)(H₂O) | 5.3 | 4.90 | 4 |

| Co(BPG)(H₂O) | 4.9 | 3.87 | 3 |

| Ni(BPG)(H₂O) | 3.2 | 2.83 | 2 |

| Cu(BPG) | 1.9 | 1.73 | 1 |

| Zn(BPG)(H₂O) | Diamagnetic | 0 | 0 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed research findings from Nuclear Magnetic Resonance (NMR) spectroscopy for complexes of Glycine, N,N-bis(2-pyridinylmethyl)- are not widely available in the literature. The paramagnetic nature of many of the transition metal complexes (e.g., Mn(II), Fe(II), Co(II), Ni(II), Cu(II)) leads to significant broadening of NMR signals, making structural characterization by this method challenging. While the diamagnetic Zn(II) complex would be amenable to NMR studies, specific data for this complex have not been extensively reported.

Mass Spectrometry

While mass spectrometry is a powerful tool for determining the molecular weight and fragmentation patterns of coordination compounds, specific and detailed research findings from the mass spectrometric analysis of Glycine, N,N-bis(2-pyridinylmethyl)- metal complexes are not readily found in the reviewed scientific literature.

Thermal Analysis Techniques (TGA, DSC)

Specific research data from thermal analysis techniques such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for metal complexes of Glycine, N,N-bis(2-pyridinylmethyl)- are not extensively documented in the available scientific literature. These techniques would typically be used to study the thermal stability of the complexes and to determine the presence and nature of coordinated or solvated water molecules.

Solution State Behavior and Metal Speciation Studies of Glycine, N,N-bis(2-pyridinylmethyl)-

The behavior of Glycine, N,N-bis(2-pyridinylmethyl)-, often abbreviated as bpga, in solution and its subsequent interaction with metal ions are crucial for understanding its potential applications in various fields, including analytical chemistry, environmental remediation, and biological systems. The speciation of metal complexes with bpga in aqueous solutions is highly dependent on factors such as pH, the nature of the metal ion, and the ligand-to-metal ratio.

Studies on the solution equilibria of bpga with various metal ions are typically conducted using techniques such as potentiometric titrations and spectrophotometry. These methods allow for the determination of the stoichiometry and stability of the complexes formed under specific conditions. The bpga ligand possesses multiple potential coordination sites: the tertiary amine nitrogen, the carboxylate group, and the two pyridyl nitrogen atoms. This multidentate character enables it to form stable chelate complexes with a wide range of metal ions.

The protonation constants of the free ligand are a prerequisite for determining the stability constants of its metal complexes. For a ligand with multiple protonation sites like bpga, these constants (pKa values) describe the pH-dependent distribution of its protonated species in solution. This information is essential for accurately modeling the competitive equilibria between protons and metal ions for the ligand's coordination sites.

Determination of Stability Constants and Analysis of Solution Equilibria

The quantitative analysis of metal-ligand equilibria in solution involves the determination of stability constants (also known as formation constants). These constants provide a measure of the thermodynamic stability of the resulting complexes. Potentiometric titration is a primary technique used for this purpose. It involves monitoring the pH of a solution containing the ligand and a metal ion as a standard solution of a strong base is added.

The table below illustrates a hypothetical set of stability constants for bpga with common divalent metal ions, based on expected trends in coordination chemistry. It is important to note that these are representative values and not experimentally determined data for this specific ligand.

| Metal Ion | log β₁ (ML) | log β₂ (ML₂) |

|---|---|---|

| Cu(II) | 12.5 | 22.8 |

| Ni(II) | 10.2 | 18.5 |

| Zn(II) | 9.8 | 17.9 |

| Co(II) | 9.5 | 17.2 |

| Fe(II) | 9.2 | 16.8 |

| Mn(II) | 7.8 | 14.1 |

The analysis of solution equilibria also involves constructing species distribution diagrams. These diagrams, generated from the protonation and stability constants, illustrate the percentage of each metal-containing species as a function of pH. Such diagrams are invaluable for predicting the predominant species under specific pH conditions and for understanding the potential bioavailability and transport of metal ions in the presence of the ligand.

Further research employing techniques such as UV-Vis spectrophotometry, NMR spectroscopy, and mass spectrometry would provide more detailed insights into the coordination modes and solution structures of the metal complexes of Glycine, N,N-bis(2-pyridinylmethyl)-.

Catalytic Applications of Metal Complexes of Glycine, N,n Bis 2 Pyridinylmethyl

Biomimetic Catalysis

Biomimetic catalysis focuses on the design and synthesis of molecules that replicate the function of biological catalysts, namely enzymes. Metal complexes of Glycine (B1666218), N,N-bis(2-pyridinylmethyl)- have emerged as potent tools in this field due to the ligand's ability to create a coordination environment around a metal center that mimics the active sites of various metalloenzymes.

Vanadium haloperoxidases (VHPOs) are enzymes that catalyze the oxidation of halides (Cl⁻, Br⁻, I⁻) by hydrogen peroxide, leading to the formation of halogenated organic compounds. These enzymes play a crucial role in the biosynthesis of a vast array of natural products with diverse biological activities. Vanadium complexes incorporating the Glycine, N,N-bis(2-pyridinylmethyl)- ligand, often abbreviated as Hbpg, have been instrumental in elucidating the mechanistic details of VHPO activity.

Oxoperoxovanadium(V) complexes with the Glycine, N,N-bis(2-pyridinylmethyl)- ligand have been synthesized and characterized as effective functional models for VHPOs. udel.edu These synthetic analogues successfully replicate the catalytic two-electron oxidation of bromide and iodide by peroxide. udel.edu The mechanism of this reaction is believed to involve the nucleophilic attack of the halide on a protonated peroxide ligand coordinated to the vanadium center, resulting in oxygen transfer and the release of a hypohalous acid. rsc.org

Kinetic studies on these model systems have revealed that the reaction is first-order in both the protonated peroxovanadium complex and the halide concentration. udel.edu The rate of oxidation is significantly faster for iodide compared to bromide. udel.edu A proposed catalytic cycle for these model complexes, which is believed to mirror that of the native enzyme, involves the binding of peroxide to the vanadium(V) center, followed by protonation, halide attack, and subsequent release of the oxidized halogen species and water. rsc.org

Table 1: Kinetic Data for Halide Oxidation by Vanadium Model Complexes

| Ligand | Halide | Bimolecular Rate Constant (M⁻¹s⁻¹) |

|---|---|---|

| Hbpg | Bromide | 21 |

| Hheida | Bromide | 280 |

Data sourced from Colpas et al. (1996) udel.edu

The halogenated compounds produced by vanadium haloperoxidases often exhibit potent biocidal properties, which has led to research into their application as antifouling agents. rsc.orgnih.gov Biofouling, the undesirable accumulation of microorganisms, plants, algae, or small animals on wetted surfaces, poses a significant economic and environmental challenge.

The strategy behind using VHPO mimics in antifouling coatings is the continuous, localized production of hypohalous acids (like hypobromous acid) upon contact with seawater, which contains both halides and can generate hydrogen peroxide through various biological and photochemical processes. rsc.org This in-situ generation of a biocidal agent can prevent the settlement and growth of fouling organisms. While the direct application of Glycine, N,N-bis(2-pyridinylmethyl)- vanadium complexes in commercial antifouling paints is not yet established, the principle of using VHPO mimics for this purpose is a significant area of research. rsc.orgnih.gov Vanadium-based materials, in general, are being explored as catalysts to replace VHPO in antifouling applications due to their stability and lower cost compared to the native enzyme. rsc.org

Non-heme iron enzymes are a diverse class of metalloenzymes that utilize a mononuclear iron center to catalyze a wide range of oxidative transformations. A recurring structural motif in many of these enzymes is the 2-His-1-carboxylate facial triad, where two histidine residues and one carboxylate-containing amino acid (aspartate or glutamate) coordinate to the iron center in a facial arrangement. nih.govnih.govrsc.org This coordination leaves three cis-oriented sites on the iron available for binding substrates and dioxygen. nih.govnih.gov

A key function of non-heme iron enzymes is the activation of molecular oxygen (dioxygen) for the oxidation of various substrates. nih.govnih.gov The general mechanism involves the binding of dioxygen to the ferrous (Fe²⁺) center, leading to the formation of a series of highly reactive iron-oxygen intermediates, such as iron(III)-superoxo, iron(III)-peroxo, and high-valent iron(IV)-oxo species. nih.govnih.gov These potent oxidizing agents are responsible for the diverse chemical transformations catalyzed by these enzymes, including hydroxylation, epoxidation, and C-C bond cleavage. nih.gov

Model complexes utilizing ligands that mimic the 2-His-1-carboxylate facial triad, such as Glycine, N,N-bis(2-pyridinylmethyl)-, are crucial for studying these dioxygen activation pathways. nih.govuu.nl These synthetic models allow for the trapping and characterization of transient iron-oxygen intermediates that are often difficult to observe in the native enzyme systems. By studying the reactivity of these model complexes with various substrates, researchers can gain valuable insights into the mechanisms of substrate oxidation. nih.gov

The Glycine, N,N-bis(2-pyridinylmethyl)- ligand is well-suited to mimic the 2-His-1-carboxylate facial triad. It provides a tridentate N,N,O-donor set, comprising two pyridyl nitrogen atoms and a carboxylate oxygen atom, which can facially coordinate to an iron center. uu.nl This arrangement effectively replicates the coordination environment of the native enzyme's active site, making iron complexes of this ligand valuable structural and functional models. rsc.orguu.nl

The use of such biomimetic complexes has been instrumental in understanding how the ligand framework influences the reactivity of the iron center and its ability to activate dioxygen. rsc.orguu.nl Studies with these model systems have helped to elucidate the electronic and steric factors that govern the formation and reactivity of the key iron-oxygen intermediates, thereby providing a deeper understanding of the catalytic mechanisms of this important class of enzymes. rsc.org

Structural and Functional Models for Non-Heme Iron Enzymes.

C-H Oxidation and Oxygen-Atom Transfer (OAT) Reactions

Metal complexes of ligands structurally related to Glycine, N,N-bis(2-pyridinylmethyl)- have demonstrated notable capabilities in mediating C-H bond oxidation and oxygen-atom transfer (OAT) reactions. These processes are fundamental in both synthetic chemistry and biological systems, often catalyzed by metalloenzymes. High-valent iron-oxo species are frequently implicated as the active intermediates in these transformations.

For instance, non-heme iron(II) complexes with ligands featuring cis-labile coordination sites can be oxidized to form potent iron(IV)-oxo species. rwth-aachen.de A complex based on a bis(pyridinyl)phenanthrolinylmethane ligand, upon oxidation with meta-chloroperoxybenzoic acid (mCPBA), forms a transient Fe(IV)oxo species capable of oxidizing the strong C-H bonds of alkanes like cyclohexane (B81311) and adamantane (B196018). rwth-aachen.de The reaction with cyclohexane yields a characteristic alcohol-to-ketone (A/K) ratio, and the high selectivity for tertiary C-H bonds in adamantane is a hallmark of a metal-based oxidant. rwth-aachen.de

While direct studies on C-H oxidation catalyzed by iron complexes of Glycine, N,N-bis(2-pyridinylmethyl)- are not extensively detailed, the established reactivity of analogous systems provides a strong basis for their potential in this area. The electronic and steric properties conferred by the N,N-bis(2-pyridinylmethyl)glycine ligand would play a crucial role in tuning the reactivity of the putative metal-oxo intermediate. Similarly, dioxidomolybdenum(VI) complexes with related pyridyl aminophenolate ligands have been shown to catalyze OAT reactions, such as the oxidation of phosphines and the sulfoxidation of sulfides, further highlighting the potential of this ligand class in oxidation catalysis. unt.edu

Table 1: C-H Oxidation of Cyclohexane by a Model Fe(IV)oxo Complex rwth-aachen.de

| Substrate | Oxidant | Catalyst Precursor | Products | A/K Ratio | Turnover Number (TON) |

| Cyclohexane | mCPBA | [Fe(MeCPy2Phen)(MeCN)2]2+ | Cyclohexanol, Cyclohexanone | 6.1 | Up to 9 |

Hydrogen-Atom Transfer (HAT) Reactions in Catalytic Cycles

Hydrogen-atom transfer (HAT) is a key elementary step in a vast number of catalytic cycles, particularly in hydrogenation and oxidation reactions. It involves the concerted movement of a proton and an electron from one species to another. Transition metal hydrides are common intermediates that participate in HAT processes. nih.gov

Cobalt complexes, for example, are known to catalyze hydrogenation reactions that proceed through HAT mechanisms. In the asymmetric hydrogenation of α,β-unsaturated carboxylic acids, cobalt(0) precatalysts can activate molecular hydrogen (H₂) via homolytic cleavage, a process distinct from the heterolytic cleavage often seen with ruthenium catalysts. nsf.gov This generates cobalt-hydride species that then transfer a hydrogen atom to the alkene substrate in a stereocontrolled manner. Deuterium labeling studies can confirm the cis-addition of hydrogen across the double bond, which is characteristic of this pathway. nsf.gov The resting state of the catalyst in such cycles is often a cobalt(II) species, which is then reduced to regenerate the active cobalt(0) or cobalt(I) state. nsf.gov

While specific studies detailing the involvement of Glycine, N,N-bis(2-pyridinylmethyl)- complexes in HAT-mediated catalytic cycles are limited, the ligand's ability to stabilize various oxidation states of first-row transition metals like iron and cobalt makes its complexes promising candidates for such catalysis. researchgate.netmdpi.com The electronic environment provided by the two pyridine (B92270) donors, the amine, and the carboxylate group can be tuned to modulate the M-H bond strength and redox potentials, which are critical parameters for efficient HAT catalysis.

Mimics for Purple Acid Phosphatases (PAPs)

Purple Acid Phosphatases (PAPs) are a class of metalloenzymes that catalyze the hydrolysis of phosphate (B84403) esters. Their active site typically contains a dinuclear metal center, most commonly a heterovalent Fe(III)-M(II) core (where M = Fe, Zn, or Mn). The development of synthetic small-molecule complexes that mimic the structure and function of PAPs is a significant area of research in bioinorganic chemistry. These biomimetic models serve as valuable tools for understanding the enzymatic mechanism and for developing artificial hydrolases.

The design of ligands for PAP mimics often aims to replicate the coordination environment of the native enzyme's active site. This typically involves providing distinct coordination pockets capable of selectively binding two different metal ions. While Glycine, N,N-bis(2-pyridinylmethyl)- is a tetradentate ligand typically suited for mononuclear complexes, its derivatives or related polydentate structures can be employed to construct dinuclear centers relevant to PAPs. researchgate.net The core structure containing pyridine and carboxylate donors is relevant to mimicking the tyrosine and aspartate/glutamate residues that coordinate the metals in the enzyme.

Hydrolytic Reactions and Phosphodiesterase Activity

A key function of PAPs and their mimics is the catalysis of phosphodiester hydrolysis. The activity of these catalysts is often evaluated using activated phosphate diester model substrates, such as bis(p-nitrophenyl)phosphate (BNPP) or 2-hydroxypropyl p-nitrophenyl phosphate (HPNPP), with the rate of hydrolysis monitored by the release of the p-nitrophenolate anion. ias.ac.inwhiterose.ac.uk

Zinc complexes are particularly relevant for modeling the hydrolytic activity of Zn(II)-containing PAPs and other phosphoesterases. Studies on zinc complexes of N,N-bis(2-picolyl)amine, a ligand that is structurally very similar to Glycine, N,N-bis(2-pyridinylmethyl)- (differing by the substitution of a hydrogen for the carboxymethyl group on the central nitrogen), provide significant insight. These complexes have demonstrated the ability to cleave phosphodiesters effectively. whiterose.ac.uk The proposed mechanism often involves the coordination of the phosphate ester to the Lewis acidic Zn(II) center, which polarizes the P-O bond, and a metal-bound hydroxide (B78521) or alkoxide acting as the nucleophile to attack the phosphorus center.

The catalytic efficiency is highly dependent on the coordination environment and the pH of the medium. For instance, manganese(III) complexes with Schiff base ligands have been shown to enhance the hydrolysis rate of BNPP by a factor of 10⁶ compared to the uncatalyzed reaction. ias.ac.in

Influence of Ligand Modifications on Catalytic Performance

The catalytic performance of biomimetic complexes can be finely tuned through systematic modifications of the ligand structure. Changes in the steric and electronic properties of the ligand can have a profound impact on the metal center's Lewis acidity, redox potential, and ability to bind substrates, ultimately affecting the catalytic rate.

Research on the closely related N,N-bis(2-picolyl)amine-Zn(II) system provides a clear example of this principle in the context of phosphodiester cleavage. whiterose.ac.uk Introducing substituents onto the pyridine rings of the ligand significantly alters the catalytic activity.

Table 2: Effect of Ligand Substitution on the Rate of HPNPP Cleavage by Zn(II) Complexes of N,N-bis(2-picolyl)amine Analogs whiterose.ac.uk

| Pyridyl Ring Substituent | Relative Reactivity Order |

| Parent (unsubstituted) | 1 (Base) |

| 6-Methyl | > 1 |

| 6-Amino | >> 1 |

The data indicates that substituting the pyridyl rings at the 6-position enhances reactivity. A methyl group provides a modest increase, likely through steric effects that could influence the geometry of the active species or substrate binding. A 6-amino group, however, leads to a considerably greater enhancement in activity. This is attributed to the amino group's ability to act as a general base or to form a hydrogen bond that stabilizes the transition state of the hydrolysis reaction, a feature often observed in the secondary coordination sphere of natural enzymes. whiterose.ac.uk These findings underscore the importance of ligand design, suggesting that modifications to the Glycine, N,N-bis(2-pyridinylmethyl)- scaffold, such as adding functional groups to the pyridine rings, could similarly modulate its catalytic efficacy in hydrolytic reactions.

General Oxidation Catalysis

Photo-Induced Oxidation Reactions with Molecular Oxygen

Photo-induced oxidation reactions that utilize molecular oxygen (O₂) as the terminal oxidant are of great interest for sustainable chemistry. Ruthenium(II) complexes, known for their rich photophysical and electrochemical properties, are often employed as photocatalysts in such transformations.

A general mechanism for photocatalytic substrate oxidation involves the photoexcitation of the catalyst. In some cases, the active species is a protonated form of the complex. researchgate.net Upon irradiation, the excited state of the catalyst can accept electrons and protons from an organic substrate, leading to its oxidation and the formation of a reduced intermediate of the catalyst. This reduced species is then re-oxidized by molecular oxygen, regenerating the active catalyst and completing the catalytic cycle. researchgate.net This strategy avoids the formation of highly reactive singlet oxygen (¹O₂) by ensuring that the electron transfer from the substrate occurs faster than the energy transfer to O₂. researchgate.net

While specific applications of Glycine, N,N-bis(2-pyridinylmethyl)- complexes in this area have not been extensively reported, ruthenium complexes with this ligand would be expected to possess the necessary photoredox properties. The ligand's N₄O coordination sphere can stabilize the Ru(II) state, and its electronic properties can be tuned to adjust the excited-state redox potentials, making such complexes viable candidates for development as photocatalysts for aerobic oxidations.

Mechanisms of Oxidative C-N Cleavage of Tertiary Amines

The oxidative cleavage of C-N bonds in tertiary amines is a significant transformation in both synthetic and biological chemistry. For ligands based on the bis(2-pyridylmethyl)amine (bpa) framework, the parent structure of Glycine, N,N-bis(2-pyridinylmethyl)-, the reaction with molecular oxygen can proceed via different pathways. The specific outcome, whether it involves the cleavage of a C-N bond within the ligand itself (ligand oxidation) or a change in the metal's oxidation state (metal oxidation), is highly dependent on the precise ligand architecture.

In a study of a cobalt(II) complex with the symmetrical ligand bis(2-pyridylmethyl)amine (bpma), exposure to molecular oxygen (O₂) resulted in metal oxidation, yielding the corresponding cobalt(III) complex, [Coᴵᴵᴵ(bpma)₂]³⁺. rsc.org This contrasts with a similar unsymmetrical ligand, 2-(2-pyridyl)-N-(2-pyridylmethyl)ethanamine (pepma), where the reaction with O₂ led to the oxidation of the ligand to form an imine, demonstrating a ligand-centered oxidation pathway. rsc.org This suggests that for complexes of the bpma family, including Glycine, N,N-bis(2-pyridinylmethyl)-, the pathway of metal-centered oxidation can be favored over the oxidative C-N cleavage of the ligand's tertiary amine group. The inherent carboxylate group in Glycine, N,N-bis(2-pyridinylmethyl)- can further influence the redox potential of the metal center and the ultimate reaction pathway upon exposure to oxidants.

Sulfide (B99878) Oxidation Processes

The catalytic oxidation of sulfides to sulfoxides and sulfones is a crucial industrial process. Metal complexes are often employed to facilitate this transformation, typically using oxidants like hydrogen peroxide (H₂O₂). The efficacy of such catalysts depends on the ligand's ability to stabilize metal species that can activate the oxidant.

In a screening study of metal complexes with a related 2-pyridylmethyl pendant armed side-bridged cyclam ligand, the catalytic activity towards sulfide oxidation was investigated. nih.gov Using thioanisole (B89551) as the substrate and H₂O₂ as the oxidant, the iron(II), manganese(II), and copper(II) complexes were tested. The results indicated that the Mn(II) and Cu(II) complexes of this particular ligand were almost entirely inactive for sulfide oxidation. nih.gov In contrast, a different manganese complex, Mn(Me₂EBC)Cl₂, showed nearly complete conversion of thioanisole under the same conditions, highlighting the profound impact of the ligand structure on catalytic performance. nih.gov The Fe(II) complex of the pyridylmethyl-armed cyclam showed some activity in other oxidation reactions but its specific efficacy in sulfide oxidation was limited compared to more active systems. nih.gov

| Catalyst Precursor | Substrate | Oxidant | Conversion (%) | Sulfoxide Yield (%) | Sulfone Yield (%) | Source |

| Mn(3)Cl⁺ | Thioanisole | H₂O₂ | Inactive | - | - | nih.gov |

| Cu(3)²⁺ | Thioanisole | H₂O₂ | Inactive | - | - | nih.gov |

| Mn(Me₂EBC)Cl₂ | Thioanisole | H₂O₂ | 99.8 | 44.3 | 46.5 | nih.gov |

Table 1: Comparative results for the catalytic oxidation of thioanisole. "3" refers to the 2-pyridylmethyl pendant armed side-bridged cyclam ligand.